molecular formula C17H16N4O2S B4183118 3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B4183118
M. Wt: 340.4 g/mol
InChI Key: JFQGELMHYLYQBB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the 4-methoxyphenyl group through an aldol condensation reaction . This is followed by the introduction of the pyridinyl and thiadiazolyl groups through a series of nucleophilic substitution and cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its electron-donating ability, while the pyridinyl and thiadiazolyl groups contribute to its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-5-2-12(3-6-14)4-7-15(22)19-17-21-20-16(24-17)13-8-10-18-11-9-13/h2-3,5-6,8-11H,4,7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQGELMHYLYQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 6
3-(4-methoxyphenyl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

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